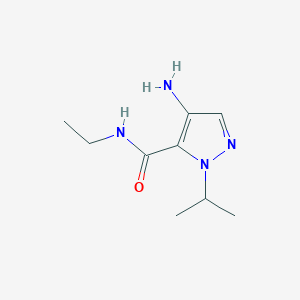

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Overview

Description

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate hydrazones and α-bromo ketones under mild conditions . The reaction is often catalyzed by visible light, which facilitates the formation of the pyrazole ring . Another method involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of eco-friendly catalysts and simple reaction workups are emphasized to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of pyrazole compounds exhibited significant anticancer properties, with some showing low IC50 values, indicating strong efficacy compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Research indicates that compounds containing the pyrazole structure can interact with cellular pathways that regulate cell survival and proliferation. This interaction can lead to the activation of pro-apoptotic factors or inhibition of anti-apoptotic signals .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity .

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several pyrazole derivatives, including this compound. The anticancer potential was evaluated using MTT assays on various human cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects, with IC50 values comparable to existing chemotherapy agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to key enzymes, potentially inhibiting their activity and leading to reduced tumor growth .

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various receptors and enzymes, influencing biological processes . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl and isopropyl groups differentiate it from other similar compounds, potentially leading to unique reactivity and applications .

Biological Activity

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

Molecular Formula: CHNO

Molecular Weight: 196.25 g/mol

CAS Number: 1894328-48-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and CNS cancer (SF-268) cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Pyrazole Derivative A | 76% | 86% | 1 |

| 4-amino-N-ethyl-pyrazole | Up to 85% | Up to 93% | 10 |

These results suggest that the compound may serve as a viable candidate for further development in anti-inflammatory therapies .

The mechanism by which this compound exerts its effects is believed to involve modulation of key signaling pathways associated with cell proliferation and inflammation. For instance, docking studies have indicated a strong affinity for cyclooxygenase enzymes, which are crucial in inflammatory processes .

Case Studies

A recent case study explored the efficacy of various pyrazole derivatives in treating cancer:

- Study on NCI-H23 Cells : A derivative exhibited over 90% inhibition of cell proliferation.

- Study on HCT116 Cells : Another derivative showed significant cytotoxicity with an IC value of approximately 25 nM against colon cancer cells.

These findings underscore the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. Q1. What are the key steps in synthesizing 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with pyrazole ring formation via cyclocondensation, followed by functionalization of the carboxamide and amino groups. Critical steps include:

- Cyclocondensation : Use of hydrazine derivatives with β-keto esters under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazole core .

- Amidation : Coupling ethylamine with the pyrazole carboxylic acid intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .

- Optimization : Microwave-assisted synthesis can reduce reaction time by 30–40% compared to conventional heating .

Q. Q2. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns on the pyrazole ring and carboxamide functionality .

- Mass Spectrometry (HRMS) : To confirm molecular weight and detect isotopic patterns .

- X-ray Crystallography : For absolute configuration determination, particularly when stereoisomerism is possible .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies often arise from variations in:

- Substituent Effects : Minor changes in the ethyl or isopropyl groups alter steric hindrance and hydrogen-bonding capacity, impacting target binding .

- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or enzymatic assay pH levels can skew IC₅₀ values. Normalize data using positive controls like doxorubicin for cytotoxicity studies .

- Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SAR) from confounding variables .

Q. Q4. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding poses with kinases or GPCRs, focusing on the carboxamide group’s role in hydrogen bonding .

- DFT Calculations : Analyze electron density maps to predict reactivity at the amino group (e.g., susceptibility to acetylation) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. Q5. How can the solubility and stability of this compound be improved for in vivo studies?

- Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility .

- Prodrug Design : Introduce ester-protected amino groups (e.g., tert-butyloxycarbonyl) that hydrolyze in vivo .

- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to stabilize the compound in PBS buffers .

Q. Methodological Challenges

Q. Q6. What strategies mitigate side reactions during the synthesis of N-ethyl carboxamide derivatives?

- Temperature Control : Maintain reactions below 60°C to prevent decarboxylation of the pyrazole ring .

- Protecting Groups : Use Boc or Fmoc for the amino group during amidation to avoid nucleophilic side reactions .

- Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation steps to minimize over-reduction .

Q. Q7. How can researchers validate the selectivity of this compound for a specific enzyme isoform?

- Isoform-Specific Assays : Compare activity against α and β isoforms of the target enzyme using recombinant proteins .

- Kinetic Studies : Calculate and values to differentiate competitive vs. non-competitive inhibition .

- CRISPR Knockout Models : Use HEK293 cells with CRISPR-edited isoforms to confirm target engagement .

Q. Data Interpretation and Reproducibility

Q. Q8. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC₅₀ and Hill coefficients .

- Bootstrap Resampling : Generate 95% confidence intervals for IC₅₀ values from triplicate experiments .

- Meta-Analysis : Pool data from independent studies using random-effects models to identify consensus trends .

Q. Q9. How can batch-to-batch variability in synthesis yield be minimized?

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

- DoE (Design of Experiments) : Optimize solvent ratios (e.g., DCM:EtOH) and catalyst loading via response surface methodology .

Q. Advanced Applications

Q. Q10. What are the implications of this compound’s fluorophenyl analogs in overcoming drug resistance?

- Resistance Reversal : Fluorine substitution at the para position enhances metabolic stability, reducing CYP450-mediated degradation in resistant cell lines .

- Synergy Studies : Combine with P-glycoprotein inhibitors (e.g., verapamil) to assess multidrug resistance reversal in leukemia models .

Properties

IUPAC Name |

4-amino-N-ethyl-2-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-4-11-9(14)8-7(10)5-12-13(8)6(2)3/h5-6H,4,10H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXMDCCKOKYFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=NN1C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.